molecular formula C11H20O B8584412 1-(2,2,6-Trimethylcyclohexyl)ethanone

1-(2,2,6-Trimethylcyclohexyl)ethanone

Cat. No.: B8584412
M. Wt: 168.28 g/mol
InChI Key: LGEFCQRTSXYJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,6-Trimethylcyclohexyl)ethanone is an organic compound with the molecular formula C11H20O and a molecular weight of 168.276 g/mol . It is a ketone derivative characterized by the presence of a cyclohexyl ring substituted with three methyl groups at positions 2, 2, and 6, and an ethanone group at position 1. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,6-Trimethylcyclohexyl)ethanone typically involves the catalytic hydrogenation of a trimethylcyclohexyl precursor. One common method includes the hydrogenation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol using a rhodium catalyst under specific conditions . The reaction is carried out at elevated temperatures and pressures to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of catalyst, reaction temperature, and pressure are critical factors in maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,6-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2,6-Trimethylcyclohexyl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2,6-Trimethylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates or products that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,6-Trimethylcyclohexyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group. This structural feature imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-(2,2,6-trimethylcyclohexyl)ethanone

InChI

InChI=1S/C11H20O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h8,10H,5-7H2,1-4H3

InChI Key

LGEFCQRTSXYJAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C(=O)C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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